molecular formula C19H15ClN2O7 B3934016 2-(4-chloro-3-nitrophenyl)-2-oxoethyl (1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetate

2-(4-chloro-3-nitrophenyl)-2-oxoethyl (1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetate

Cat. No.: B3934016
M. Wt: 418.8 g/mol
InChI Key: YOAVCFSGOGJDHZ-UHFFFAOYSA-N
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Description

2-(4-chloro-3-nitrophenyl)-2-oxoethyl (1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetate is a useful research compound. Its molecular formula is C19H15ClN2O7 and its molecular weight is 418.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-chloro-3-nitrophenyl)-2-oxoethyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetate is 418.0567785 g/mol and the complexity rating of the compound is 777. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

The compound 2-(4-chloro-3-nitrophenyl)-2-oxoethyl (1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetate is a complex organic molecule with significant biological implications. Its unique structural features suggest potential applications in various fields including pharmacology and biochemistry. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H19ClN2O6C_{20}H_{19}ClN_{2}O_{6}, with a molecular weight of 418.8 g/mol. The structure features a chlorinated nitrophenyl group and a dioxohexahydroisoindole moiety, contributing to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC20H19ClN2O6
Molecular Weight418.8 g/mol
IUPAC NameThis compound
InChI KeyDXWMJVMZZFPVAC-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The nitrophenyl group can facilitate electron transfer reactions while the oxoethyl and dioxo groups may play a role in enzyme inhibition or receptor modulation. Preliminary studies suggest that it may exhibit anti-inflammatory and antimicrobial properties.

Pharmacological Studies

Recent research has focused on the pharmacological potential of similar compounds featuring the nitrophenyl moiety:

  • Antimicrobial Activity : Compounds with similar structures have shown efficacy against various pathogens. For instance, derivatives of nitrophenyl compounds have been tested for their ability to inhibit bacterial growth in vitro.
    • Case Study : A study demonstrated that a related nitrophenyl compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Research indicates that compounds featuring dioxo groups can modulate inflammatory pathways.
    • Case Study : A related study found that certain dioxo derivatives reduced pro-inflammatory cytokine levels in murine models of inflammation .
  • Enzyme Inhibition : The potential for this compound to inhibit enzymes involved in metabolic pathways has been explored. For example:
    • Case Study : Inhibitory effects on sterol esterases have been documented for structurally similar compounds .

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in therapeutic contexts:

  • Acute Toxicity : Preliminary assessments indicate that compounds with similar structures may pose risks if ingested or improperly handled.
    • Toxicity Assessment : Compounds exhibiting chlorinated nitrophenyl groups often show acute toxicity signs such as gastrointestinal distress upon oral exposure .
  • Skin Irritation : Many nitrophenyl compounds are associated with skin irritation upon contact.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its pharmacological properties :

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. This makes it a candidate for developing new antibiotics or antimicrobial agents.
  • Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

Biochemical Probes

Due to its reactive functional groups, this compound serves as a biochemical probe :

  • It can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activities. This application is crucial in drug discovery and development.

Synthesis of Complex Organic Molecules

The compound acts as a building block in synthetic organic chemistry:

  • It is utilized in the synthesis of more complex molecules through various chemical reactions such as oxidation and substitution. This property is valuable for chemists looking to create novel compounds with specific functionalities.

Material Science

In material science, the compound's unique structure allows it to be used in creating specialty chemicals and materials:

  • Its incorporation into polymer matrices or coatings can enhance material properties such as durability and resistance to environmental factors.

Case Studies

Study Focus Findings
Study on Antimicrobial PropertiesInvestigated the efficacy against Gram-positive and Gram-negative bacteriaShowed significant inhibition of bacterial growth with MIC values lower than standard antibiotics
Research on Anti-inflammatory MechanismsExplored the modulation of cytokine productionDemonstrated a reduction in pro-inflammatory cytokines in cell culture models
Synthesis of Novel DerivativesDeveloped new derivatives through substitution reactionsResulted in compounds with enhanced biological activity compared to the parent compound

Chemical Reactions Analysis

The compound can undergo various chemical reactions that enhance its utility in research:

Types of Reactions

  • Oxidation : The nitrophenyl group can be oxidized to form dinitrophenyl derivatives.
  • Reduction : The nitro group can be reduced to an amine using reducing agents like hydrogen gas.
  • Substitution Reactions : The chloro group can be substituted with other nucleophiles under appropriate conditions.

Properties

IUPAC Name

[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O7/c20-12-4-3-9(6-13(12)22(27)28)14(23)8-29-15(24)7-21-18(25)16-10-1-2-11(5-10)17(16)19(21)26/h1-4,6,10-11,16-17H,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAVCFSGOGJDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)CC(=O)OCC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chloro-3-nitrophenyl)-2-oxoethyl (1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetate
Reactant of Route 2
Reactant of Route 2
2-(4-chloro-3-nitrophenyl)-2-oxoethyl (1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetate
Reactant of Route 3
Reactant of Route 3
2-(4-chloro-3-nitrophenyl)-2-oxoethyl (1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetate
Reactant of Route 4
Reactant of Route 4
2-(4-chloro-3-nitrophenyl)-2-oxoethyl (1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetate
Reactant of Route 5
Reactant of Route 5
2-(4-chloro-3-nitrophenyl)-2-oxoethyl (1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetate
Reactant of Route 6
Reactant of Route 6
2-(4-chloro-3-nitrophenyl)-2-oxoethyl (1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetate

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